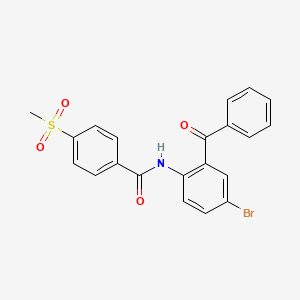

N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

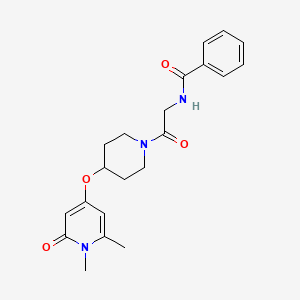

N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide is a compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. It is part of a broader class of compounds known for their diverse applications in materials science, organic synthesis, and potentially in pharmacology, although drug-related aspects are excluded from this discussion.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, amidation, and sulfonation. Techniques such as sodium borohydride reduction, crystallization under specific conditions, and the use of catalysts like LDA or palladium-catalyzed cross-coupling reactions are common in the synthesis process of similar complex molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Molecular structure determination of compounds within this category often utilizes X-ray diffraction, demonstrating how crystallography plays a crucial role in understanding the geometric and electronic structure of such molecules. For instance, a related compound's crystal structure was analyzed, revealing significant insights into its molecular geometry and intermolecular interactions (Etsè, Zaragoza, & Pirotte, 2019).

Chemical Reactions and Properties

Compounds like this compound are involved in various chemical reactions, highlighting their reactivity and functional group transformations. They participate in reactions such as nucleophilic substitutions and are capable of forming complexes with metals, indicative of their versatile chemical properties (Binzet, Külcü, Flörke, & Arslan, 2009).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. Techniques like single-crystal X-ray diffraction provide valuable data on the crystallographic parameters, which are essential for the synthesis and application of these molecules (Luo & Huang, 2004).

Chemical Properties Analysis

Detailed chemical properties, such as reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are areas of significant interest. Studies on related compounds have shed light on their electron-donating and withdrawing effects, the influence of substituents on reactivity, and their potential to undergo a wide range of chemical transformations (Saeed, Rashid, Bhatti, & Jones, 2010).

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

N-substituted benzamide derivatives, including molecules similar to N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide, have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds have been found to show potency in vitro comparable to other selective class III agents used in clinical trials, indicating their potential in developing treatments for cardiac arrhythmias (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

Certain aromatic sulfonamide compounds have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, which are enzymes involved in various physiological functions including respiration and acid-base balance. These inhibitors, including this compound derivatives, show promising nanomolar inhibition of these enzymes, suggesting their potential use in treating disorders related to dysfunctional carbonic anhydrase activity (Supuran et al., 2013).

Antipathogenic Activity

Thiourea derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antipathogenic activity. These compounds have shown significant activity against pathogenic strains, especially Pseudomonas aeruginosa and Staphylococcus aureus. The results indicate the potential of these compounds to be further developed as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Serotonin 4 Receptor Agonist Activity

Benzamide derivatives with structural similarities to this compound have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have shown promising profiles for gastrointestinal motility, making them potential candidates for treating gastrointestinal disorders (Sonda et al., 2003).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO4S/c1-28(26,27)17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBYFZNOFGCZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)

![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)

![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)